molecular formula C24H40O5 B033423 (4S)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-3-hydroxypentanoic acid CAS No. 108266-90-6

(4S)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-3-hydroxypentanoic acid

Katalognummer B033423
CAS-Nummer: 108266-90-6
Molekulargewicht: 408.6 g/mol
InChI-Schlüssel: IPSHXEXQGICLQN-UPFZGEOISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound is of significant interest due to its complex structure and potential implications in various fields of chemistry and biology. Its synthesis and analysis contribute to a deeper understanding of steroid-like molecules and their applications.

Synthesis Analysis

The synthesis of related cyclopenta[a]phenanthrenes involves multi-step chemical reactions starting from simpler precursors, often employing high-pressure Diels-Alder cycloaddition reactions followed by dehydrogenation and aromatization processes to achieve the desired structure (Marrocchi et al., 1996).

Molecular Structure Analysis

The molecule's structure includes several stereocenters and functional groups, contributing to its complex three-dimensional shape. X-ray diffraction analysis has been used to determine the absolute configuration of similar molecules, providing insights into their stereochemistry (Hu, Sherwin, & Covey, 1995).

Chemical Reactions and Properties

Cyclopenta[a]phenanthrenes undergo various chemical reactions, including cyclization and aromatization. The direction of these reactions can be influenced by factors such as the acidity of the medium (Sal’nikov et al., 2013).

Physical Properties Analysis

The physical properties, such as melting point, solubility, and crystalline structure, are crucial for understanding the behavior of the compound under different conditions. The crystal structure analysis reveals the conformational aspects and molecular packing within the crystal lattice (Zhou et al., 2015).

Chemical Properties Analysis

Chemical properties, including reactivity with various reagents and stability under different conditions, are vital for applications in synthesis and material science. Studies on similar compounds provide insights into their reactivity patterns and potential applications (Shaheen et al., 2014).

Wissenschaftliche Forschungsanwendungen

Inhibition of Androgen Biosynthesis

(4S)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-3-hydroxypentanoic acid and its derivatives have been studied for their potential to inhibit androgen biosynthesis. The focus is on exploring their chemical structure and biological implications, specifically targeting steroid-related pathways (Djigoué, Simard, Kenmogne, & Poirier, 2012).

Cardiac Applications

Research has identified a compound structurally related to (4S)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-3-hydroxypentanoic acid as a cardiac aglycone. Extracted from the root bark of Periploca sepium Bunge, this compound has implications for heart-related therapies (Zhang, Bao, Wu, Yu, & Li, 2012).

Antimicrobial and Antitumor Activities

Triorganotin(IV) derivatives of sodium deoxycholate, a compound structurally related to (4S)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-3-hydroxypentanoic acid, have shown promising results in antimicrobial and antitumor activities. This research highlights the potential use of such compounds in developing new therapeutic agents (Shaheen, Ali, Rosario, & Shah, 2014).

Liver X Receptor Agonists

Derivatives of bile acids, including (4S)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-3-hydroxypentanoic acid, have been synthesized and evaluated as Liver X receptor (LXR) agonists. This research opens up possibilities for these compounds in regulating cholesterol metabolism and potentially treating related diseases (Ching, 2013).

Wirkmechanismus

If the compound is biologically active, its mechanism of action would be studied. This could involve examining its interactions with biological molecules, its effects on cellular processes, and its overall effects in an organism .

Safety and Hazards

This would involve studying the compound’s toxicity, flammability, and environmental impact. It could also include examining its potential health effects and the precautions that should be taken when handling it .

Zukünftige Richtungen

This could involve predicting or proposing future research directions. This might include new synthetic methods, potential applications, or further studies into its properties or mechanism of action .

Eigenschaften

IUPAC Name

(4S)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-3-hydroxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O5/c1-13(19(26)12-21(28)29)16-4-5-17-22-18(7-9-24(16,17)3)23(2)8-6-15(25)10-14(23)11-20(22)27/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14-,15+,16+,17-,18-,19?,20-,22-,23-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPSHXEXQGICLQN-UPFZGEOISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C)C(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C)C(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.